N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide
Description
N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a small-molecule compound featuring a dihydropyridazinone core substituted with a 2,4,5-trimethylphenyl group at the 3-position and an N-cyclopentyl acetamide moiety at the 1-position.
Properties
IUPAC Name |
N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13-10-15(3)17(11-14(13)2)18-8-9-20(25)23(22-18)12-19(24)21-16-6-4-5-7-16/h8-11,16H,4-7,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPVJNUNPZGHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide involves several steps. One common method includes the reaction of 2,4,5-trimethylphenylhydrazine with cyclopentanone to form an intermediate hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyridazinone derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including autoimmune disorders and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its effects on cellular processes. The compound’s molecular targets include kinases and other regulatory proteins involved in inflammation and immune response.
Comparison with Similar Compounds
Structural and Pharmacological Data Tables
Table 1: Substituent and Core Comparisons
Biological Activity
N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Structural Features
| Feature | Description |
|---|---|
| Cyclopentyl Group | Contributes to hydrophobic interactions |
| Dihydropyridazine Core | Potential for diverse biological interactions |
| Acetamide Functionality | Enhances solubility and bioavailability |
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines through apoptosis induction.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro and in vivo.
- Antioxidant Properties : It exhibits significant free radical scavenging activity, which can protect cells from oxidative stress.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Modulation of Signaling Pathways : Affecting pathways such as MAPK and NF-kB that are critical in cancer and inflammation.
Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of this compound against human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through caspase activation.
Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of this compound resulted in a significant decrease in paw swelling and inflammatory cytokines (TNF-alpha and IL-6). Histological analysis showed reduced synovial inflammation compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
